molecular formula C29H23BrNO2P B14294841 [(1-Nitronaphthalen-2-yl)methyl](triphenyl)phosphanium bromide CAS No. 114125-97-2

[(1-Nitronaphthalen-2-yl)methyl](triphenyl)phosphanium bromide

Cat. No.: B14294841
CAS No.: 114125-97-2
M. Wt: 528.4 g/mol
InChI Key: HTGFGNZOFDKPML-UHFFFAOYSA-M
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Description

(1-Nitronaphthalen-2-yl)methylphosphanium bromide is a chemical compound that features a nitronaphthalene moiety linked to a triphenylphosphanium group via a methyl bridge, with bromide as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Nitronaphthalen-2-yl)methylphosphanium bromide typically involves the reaction of 1-nitronaphthalene with triphenylphosphine in the presence of a suitable methylating agent. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or toluene.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: In some cases, catalysts such as palladium or copper may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes:

    Continuous flow reactors: To ensure consistent reaction conditions and efficient heat transfer.

    Purification: Techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(1-Nitronaphthalen-2-yl)methylphosphanium bromide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or Raney nickel.

    Substitution: Halide exchange reactions using sodium halides in polar solvents.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of corresponding halide derivatives.

Scientific Research Applications

(1-Nitronaphthalen-2-yl)methylphosphanium bromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (1-Nitronaphthalen-2-yl)methylphosphanium bromide involves its interaction with molecular targets through its nitro and phosphonium groups. These interactions can lead to:

    Electron transfer: The nitro group can participate in redox reactions, facilitating electron transfer processes.

    Binding to biological molecules: The phosphonium group can interact with negatively charged biomolecules, influencing their function and activity.

Comparison with Similar Compounds

(1-Nitronaphthalen-2-yl)methylphosphanium bromide can be compared with similar compounds such as:

    (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: This compound also features a triphenylphosphonium group but with a different substituent, leading to different reactivity and applications.

    1-Nitronaphthalene: Lacks the phosphonium group, resulting in different chemical properties and uses.

Properties

CAS No.

114125-97-2

Molecular Formula

C29H23BrNO2P

Molecular Weight

528.4 g/mol

IUPAC Name

(1-nitronaphthalen-2-yl)methyl-triphenylphosphanium;bromide

InChI

InChI=1S/C29H23NO2P.BrH/c31-30(32)29-24(21-20-23-12-10-11-19-28(23)29)22-33(25-13-4-1-5-14-25,26-15-6-2-7-16-26)27-17-8-3-9-18-27;/h1-21H,22H2;1H/q+1;/p-1

InChI Key

HTGFGNZOFDKPML-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=C(C3=CC=CC=C3C=C2)[N+](=O)[O-])(C4=CC=CC=C4)C5=CC=CC=C5.[Br-]

Origin of Product

United States

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